molecular formula C23H27N5O6S3 B2607733 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide CAS No. 314259-56-8

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2607733
CAS No.: 314259-56-8
M. Wt: 565.68
InChI Key: NBXMBNZNBOZDPK-UHFFFAOYSA-N
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Description

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C23H27N5O6S3 and its molecular weight is 565.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

Research has led to the synthesis of various bioactive molecules, including those comprising sulfonamide groups, which have been screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. For example, a study described the synthesis of fluoro-substituted benzothiazoles containing sulphonamido groups and their subsequent biological and pharmacological screening, indicating the versatility of these compounds in drug discovery (Patel et al., 2009).

Carbonic Anhydrase Inhibitors

Sulfonamide derivatives, including those similar in structure to the specified compound, have been studied as inhibitors of carbonic anhydrase isoenzymes. These compounds exhibit varying inhibitory activities, highlighting their potential in therapeutic applications, such as in the treatment of conditions like glaucoma (Supuran et al., 2013).

Antiproliferative Activities

Another area of application is in the study of antiproliferative activities against cancer cell lines. Pyrazole-sulfonamide derivatives, for instance, have been designed, synthesized, and tested for their in vitro antiproliferative activities, showing promise as broad-spectrum antitumor agents (Mert et al., 2014).

Tautomeric Behavior and Molecular Conformation

The investigation of tautomeric behavior and molecular conformation of sulfonamide derivatives has also been a significant area of research. These studies provide insights into the pharmaceutical and biological activities of such compounds, helping to understand their potential therapeutic applications (Erturk et al., 2016).

Antimicrobial and Antifungal Activities

The synthesis of novel sulfonamide derivatives has extended to exploring their antimicrobial and antifungal activities. Some derivatives have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, indicating their potential in developing new antimicrobial agents (Sych et al., 2019).

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O6S3/c1-4-21-25-26-23(35-21)27-36(30,31)19-11-7-18(8-12-19)24-22(29)17-5-9-20(10-6-17)37(32,33)28-13-15(2)34-16(3)14-28/h5-12,15-16H,4,13-14H2,1-3H3,(H,24,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXMBNZNBOZDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.